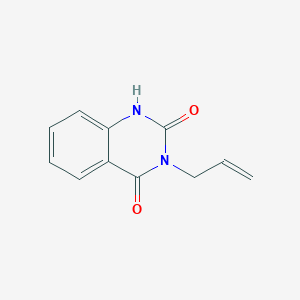

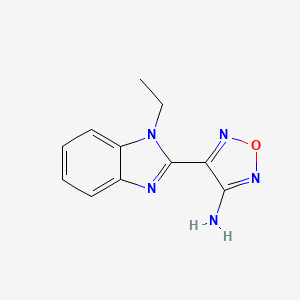

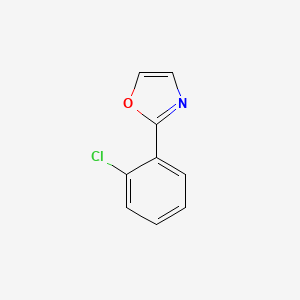

![molecular formula C7H7F3N2O2S B1349468 {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-29-0](/img/structure/B1349468.png)

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine, also known as TFMPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is an important raw material used in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of new materials and substances.

Pharmaceuticals

This compound serves as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is also used in the production of agrochemicals . It can help in the development of new pesticides, herbicides, and other agricultural chemicals.

Dye Manufacturing

In the dye industry, this compound can serve as a useful intermediate . It can contribute to the creation of new colors and pigments.

Proteomics Research

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is used as a biochemical for proteomics research . It can help in the study of proteins, their structures, and functions.

Graphene Oxide Reduction

This compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . This application is particularly important in the field of materials science and nanotechnology.

Mechanism of Action

Target of Action

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is a complex compound with multiple potential targets. It has been found to interact with arylthiolate anions , forming electron donor-acceptor (EDA) complexes . This interaction is crucial for its mode of action .

Mode of Action

The compound acts as a trifluoromethyl radical precursor . In the presence of arylthiolate anions, it forms EDA complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .

Biochemical Pathways

The primary biochemical pathway affected by {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine involves the S-trifluoromethylation of thiophenols . This process is facilitated by the formation of EDA complexes with arylthiolate anions and subsequent SET reactions . The compound also participates in the one-step reduction and functionalization of graphene oxide .

Pharmacokinetics

The compound’s molecular weight (17614) and its insolubility in water suggest that its bioavailability may be influenced by these factors.

Result of Action

The primary result of the action of {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is the S-trifluoromethylation of thiophenols . This process can lead to the creation of new compounds with potential applications in various fields . Additionally, the compound can participate in the reduction and functionalization of graphene oxide .

Action Environment

The action of {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is influenced by environmental factors such as light. The compound’s SET reactions with arylthiolate anions occur under visible light irradiation . This suggests that the compound’s action, efficacy, and stability may be affected by light conditions.

properties

IUPAC Name |

[4-(trifluoromethylsulfonyl)phenyl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJLORWDYWCBPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201248728 |

Source

|

| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine | |

CAS RN |

4837-29-0 |

Source

|

| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)

![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)